Bienvenue dans la boutique en ligne BenchChem!

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine

Lipophilicity Physicochemical Property Prediction Medicinal Chemistry

Choose 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine (CAS 2059926-71-3) for its unique 'Goldilocks' lipophilicity (clogP ~1.8) crucial for balanced cell permeability and metabolic stability in CNS and intracellular target programs. The N-propyl morpholine moiety provides a reduced pKa (~6.8) to minimize hERG liability compared to unsubstituted analogs, while its three addressable sites enable rapid generation of 100–1000-member libraries. Supplied at ≥95% purity, this scaffold is a low-risk, IP-explorable building block for kinase inhibitors, GPCR modulators, and epigenetic readers.

Molecular Formula C12H21N3O
Molecular Weight 223.32
CAS No. 2059926-71-3
Cat. No. B2620152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine
CAS2059926-71-3
Molecular FormulaC12H21N3O
Molecular Weight223.32
Structural Identifiers
SMILESCCCN1CCOCC1C2=C(NN=C2C)C
InChIInChI=1S/C12H21N3O/c1-4-5-15-6-7-16-8-11(15)12-9(2)13-14-10(12)3/h11H,4-8H2,1-3H3,(H,13,14)
InChIKeyXLPLFAVIHUSDKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine (CAS 2059926-71-3): Procurement-Relevant Structural and Physicochemical Profile


The compound 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine (CAS 2059926-71-3) belongs to the chemical class of morpholine-substituted pyrazoles. Its structure features a morpholine ring substituted at the 4-position with an n-propyl chain and at the 3-position with a 3,5-dimethylpyrazole moiety . With a molecular formula of C12H21N3O and a molecular weight of 223.31 g/mol, it is a custom-synthesized heterocyclic building block typically supplied at a minimum purity of 95% . Unlike simpler pyrazole-morpholine analogs, the specific combination of N-propyl and C3-pyrazole substitution patterns confers distinct lipophilicity and steric properties that influence its utility in medicinal chemistry scaffold derivatization .

Why 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine Cannot Be Casually Swapped with Other Pyrazole-Morpholine Analogs


Although several commercial pyrazole-morpholine analogs exist, subtle variations in N-alkyl substitution or regioisomerism profoundly impact critical physicochemical parameters such as lipophilicity (clogP), basicity (pKa), and aqueous solubility, which in turn dictate membrane permeability, target engagement, and ADME outcomes [1]. For instance, replacing the N-propyl group with an N-isopropyl (branched) or N-H (unsubstituted) morpholine alters the compound's hydrogen-bond acceptor capacity and steric bulk, leading to divergent selectivity profiles in kinase or GPCR assays [1]. Consequently, generic substitution without explicit, head-to-head comparative biological data introduces unacceptable risk in lead optimization programs and procurement specifications.

Quantitative Differentiation Evidence for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine vs. Closest Analogs


Predicted Lipophilicity (clogP) Distinguishes N-Propyl from N-Isopropyl and N-H Morpholine Analogs

The n-propyl substituent on the morpholine ring of the target compound is predicted to confer a distinct lipophilicity profile compared to its closest commercially available analogs. The target compound (N-propyl) has a predicted clogP approximately 0.5 log units higher than the N-H analog (3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine, CAS 1367699-23-7) and approximately 0.2 log units lower than the branched N-isopropyl analog (3-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine) [1]. This difference is relevant for balancing passive membrane permeability and aqueous solubility in hit-to-lead campaigns.

Lipophilicity Physicochemical Property Prediction Medicinal Chemistry

Predicted Basicity (pKa) Variation Arising from N-Propyl vs. N-H Substitution on Morpholine

The basicity of the morpholine nitrogen is a critical determinant of ionization state at physiological pH, influencing solubility, permeability, and off-target binding (e.g., hERG). The N-propyl-substituted morpholine in the target compound is predicted to have a conjugate acid pKa of approximately 6.8, whereas the unsubstituted N-H morpholine analog has a predicted pKa around 8.0 [1]. The 1.2-unit decrease in pKa means the target compound will be significantly less protonated at pH 7.4, potentially reducing hERG liability and improving intracellular target access.

Basicity pKa Prediction Drug Design

Synthetic Accessibility and Regiochemical Fidelity: N-Propyl vs. N-Benzyl or N-Aryl Morpholine Derivatives

The target compound's synthesis proceeds via straightforward N-alkylation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine with 1-bromopropane, yielding the desired tertiary amine with high regiochemical fidelity . In contrast, analogous N-benzyl or N-aryl morpholine derivatives often require transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig) or reductive amination steps that introduce positional isomers and require rigorous chromatographic purification [1]. The N-propyl analog thus offers a more reliable and scalable procurement pathway, minimizing batch-to-batch variability in lead optimization series.

Synthetic Chemistry Regioselectivity Building Block Utility

Combinatorial Library Design Potential: Diversification Vectors and Scaffold Hopping Opportunities

The presence of three distinct, chemically addressable sites—the pyrazole NH, the morpholine oxygen, and the terminal propyl chain—makes 3-(3,5-dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine a versatile core for parallel library synthesis [1]. The propyl chain can be oxidatively modified, while the pyrazole ring can undergo electrophilic substitution at the 4-position (if deprotected) or N-alkylation. This diversification capacity exceeds that of the simpler N-H or N-methyl morpholine analogs, which lack the additional functionality of the extended alkyl chain [1]. The compound thus serves as a privileged intermediate for generating focused libraries aimed at probing uncharted chemical space within morpholine-pyrazole chemotypes.

Combinatorial Chemistry Library Design Scaffold Hopping

Optimized Application Scenarios for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Programs Requiring Moderate Lipophilicity (clogP 1.5–2.0)

The predicted clogP of ~1.8 makes this compound an ideal core scaffold for programs targeting intracellular enzymes or CNS receptors where balanced lipophilicity is critical for cell permeability and metabolic stability [1]. Its lipophilicity lies between the less permeable N-H analog and the potentially more clearance-prone N-isopropyl analog, positioning it as a 'Goldilocks' candidate for lead optimization series targeting kinase inhibitors, GPCR modulators, or epigenetic readers.

Focused Library Synthesis Exploiting Three Orthogonal Diversification Vectors

Parallel synthesis laboratories can leverage the compound's three addressable sites to generate diverse libraries of 100–1000 members with minimal synthetic steps [1]. The N-propyl chain offers a unique handle for late-stage functionalization (e.g., hydroxylation, amination) that is absent in shorter-chain analogs, enabling scaffold hopping and exploration of novel IP-protectable chemical space.

Electrophysiology Screening Panels Requiring Minimized hERG Liability

The predicted reduced basicity of the N-propyl morpholine nitrogen (pKa ~6.8) compared to unsubstituted morpholine analogs (pKa ~8.0) suggests lower protonation at physiological pH, which correlates with a reduced propensity for hERG channel blockade [1]. This makes the compound a safer starting point for cardiovascular safety profiling in early drug discovery, compared to more basic morpholine derivatives.

Building Block Procurement for Custom Synthesis and High-Throughput Screening (HTS) Decks

With reliable commercial availability at 95% purity and a straightforward synthetic route, the compound is a low-risk procurement choice for building block collections and HTS decks [1]. Its regiochemical fidelity and manageable lipophilicity ensure reproducible well-level behavior in automated screening platforms, reducing false-positive rates associated with highly lipophilic or poorly soluble analogs.

Quote Request

Request a Quote for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.